Ligustrin A

Übersicht

Beschreibung

Syringin ist ein natürliches Phenylpropanoid-Glykosid, das erstmals 1841 von Meillet aus der Rinde des Fliederbaums (Syringa vulgaris) isoliert wurde . Syringin ist für seine vielfältigen pharmakologischen Eigenschaften bekannt, darunter entzündungshemmende, antidiabetische und neuroprotektive Wirkungen .

Vorbereitungsmethoden

Syringin kann aus dem Vorläufer Phenylalanin durch eine Reihe von Reaktionen synthetisiert werden . Ein Verfahren beinhaltet die Extraktion von Syringin aus der Rinde von Ilex rotunda mithilfe von ultraschallgestützter Extraktion . Ein weiteres Verfahren beinhaltet die Trennung von Syringin aus dem n-Butanolextrakt der Stängel und Rinden von Edgeworthia chrysantha mithilfe der Hochgeschwindigkeits-Gegenstromchromatographie . Zusätzlich kann die Anreicherung und Reinigung von Syringin aus Acanthopanax senticosus mithilfe von makroporösem Harz erfolgen . Die optimalen Bedingungen für Adsorption und Desorption umfassen spezifische Ethanol-Wasser-Lösungen und Durchflussraten .

Analyse Chemischer Reaktionen

Syringin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution . Häufig verwendete Reagenzien in diesen Reaktionen sind Methanol, Ethanol und verschiedene Lösungsmittel . Reduktionsreaktionen, die Syringin betreffen, können zur Bildung von Syringol führen, einer weiteren phenolischen Verbindung . Substitutionsreaktionen können den glykosidischen Teil von Syringin verändern, was zu Derivaten mit unterschiedlichen pharmakologischen Eigenschaften führt .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Ligustrin A exhibits a range of biological activities that make it a subject of interest in pharmacological research:

- Antioxidant Properties : Research indicates that this compound possesses significant antioxidant capabilities, which help in neutralizing free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage and may play a role in aging and chronic diseases .

- Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory pathways, making it beneficial for conditions characterized by chronic inflammation. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases .

- Antimicrobial Activity : this compound has demonstrated antimicrobial effects against various pathogens, including bacteria and fungi. This property opens avenues for its use in developing new antimicrobial agents .

Medicinal Applications

The therapeutic potential of this compound extends into several medical fields:

- Cancer Research : Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. Its mechanism involves targeting specific signaling pathways associated with cell proliferation .

- Neuroprotective Effects : Research into neurodegenerative diseases has highlighted this compound's potential as a neuroprotective agent. It may help mitigate the effects of neurotoxicity and promote neuronal survival, making it a candidate for further investigation in conditions like Alzheimer's disease .

- Cardiovascular Health : The compound's antioxidant and anti-inflammatory properties suggest it could play a role in cardiovascular health by improving endothelial function and reducing the risk of atherosclerosis .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant Effects | This compound significantly reduced oxidative stress markers in vitro, indicating strong antioxidant activity. |

| Study 2 | Anticancer Activity | In vivo studies showed that this compound inhibited tumor growth in mouse models of breast cancer, suggesting potential as an anticancer agent. |

| Study 3 | Neuroprotection | This compound demonstrated protective effects against neurotoxic agents in neuronal cell cultures, highlighting its neuroprotective potential. |

Wirkmechanismus

The mechanism of action of syringin involves its interaction with various molecular targets and pathways. In the context of anti-cancer effects, syringin inhibits the PI3K-AKT and EGFR-RAS-RAF pathways, leading to reduced proliferation and increased apoptosis of cancer cells . In the treatment of obesity, syringin enhances the phosphorylation of AMP-activated protein kinase and acetyl-CoA carboxylase, promoting lipid metabolism and reducing adipogenesis . In neuroprotection, syringin modulates the miR-124-3p/BID pathway, preventing amyloid-beta-induced neurotoxicity . Additionally, syringin can enhance the secretion of beta-endorphin from the adrenal medulla, stimulating peripheral mu-opioid receptors and reducing plasma glucose levels in diabetic rats .

Vergleich Mit ähnlichen Verbindungen

Syringin wird oft mit anderen Phenylpropanoid-Glykosiden wie Eleutheroside E und Isofraxidin verglichen . Während alle diese Verbindungen antioxidative und entzündungshemmende Eigenschaften aufweisen, ist Syringin einzigartig in seiner Fähigkeit, die Adipogenese zu modulieren und den Lipidstoffwechsel zu fördern . Eleutheroside E hingegen ist für seine Anti-Ermüdungs- und Immunmodulationsaktivitäten bekannt . Isofraxidin zeigt starke entzündungshemmende und Antikrebs-Eigenschaften . Weitere ähnliche Verbindungen sind Lobetyolin und Atractylolid III, die in Codonopsis pilosula vorkommen und sich unter Trockenheitsstress anzusammeln scheinen . Diese Verbindungen teilen einige pharmakologische Eigenschaften mit Syringin, unterscheiden sich jedoch in ihren spezifischen Wirkmechanismen und therapeutischen Anwendungen.

Biologische Aktivität

Ligustrin A, a lignan compound derived from various species of the Ligustrum genus, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological properties. The compound typically exhibits a biphenyl structure common among lignans, which allows for various interactions with biological systems.

Table 1: Chemical Structure of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₁₈H₁₈O₄ |

| Molecular Weight | 298.34 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | 120-125 °C |

Antioxidant Activity

This compound demonstrates significant antioxidant properties, which are crucial in combating oxidative stress in cells. Research indicates that it can scavenge free radicals effectively, thereby reducing cellular damage.

Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), which are involved in inflammatory responses.

Anticancer Potential

Research has highlighted the antiproliferative effects of this compound on various cancer cell lines. For instance, it has been shown to induce apoptosis in colorectal (HT29) and liver (HepG2) cancer cells, suggesting its potential as a therapeutic agent in cancer treatment.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Inhibition of COX-2 and cytokine production | |

| Anticancer | Induces apoptosis in HT29 and HepG2 cells |

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Antioxidant Mechanism : this compound enhances the expression of antioxidant enzymes, thereby increasing the cellular defense against oxidative stress.

- Anti-inflammatory Mechanism : The compound modulates signaling pathways related to inflammation, particularly through the inhibition of NF-kB activation, which leads to decreased expression of COX-2 and other inflammatory markers.

- Anticancer Mechanism : this compound activates caspase pathways leading to apoptosis in cancer cells, while also inhibiting cell cycle progression.

Case Study 1: Antioxidant Activity Assessment

In a study evaluating the antioxidant capacity of various lignans, this compound exhibited a high level of radical scavenging activity compared to standard antioxidants like ascorbic acid. The study utilized DPPH and ABTS assays to quantify this activity.

Case Study 2: Anti-inflammatory Effects in Animal Models

In vivo studies using animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.

Eigenschaften

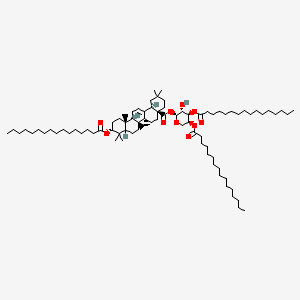

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O9/c1-23-10-6-9(4-3-5-18)7-11(24-2)16(10)26-17-15(22)14(21)13(20)12(8-19)25-17/h3-4,6-7,12-15,17-22H,5,8H2,1-2H3/b4-3+/t12-,13-,14+,15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVXKWHHAMZTBY-GCPOEHJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O9 | |

| Record name | Eleutheroside B | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Eleutheroside_B | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042438 | |

| Record name | Syringin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-34-3 | |

| Record name | Syringin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Syringin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Syringin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELEUTHEROSIDE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6F5B11C96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.